Cas no 2098085-71-1 (2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine)

2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine is a pyrimidine derivative featuring a cyclopropyl substituent and an azetidine ring, linked via an ether bridge to a primary amine-functionalized ethoxy chain. This structure confers versatility in medicinal chemistry applications, particularly as a building block for drug discovery. The cyclopropyl group enhances metabolic stability, while the azetidine moiety contributes to conformational rigidity, potentially improving target binding affinity. The terminal amine allows for further derivatization, facilitating its use in the synthesis of bioactive compounds. Its balanced lipophilicity and polarity make it suitable for optimizing pharmacokinetic properties in small-molecule therapeutics. This compound is of interest in the development of kinase inhibitors or GPCR-targeted agents.
2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine structure
2098085-71-1 structure
Product name:2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine
CAS No:2098085-71-1
MF:C12H18N4O
MW:234.297522068024
CID:4772608

2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-((6-(azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine
    • 2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine
    • Inchi: 1S/C12H18N4O/c13-4-7-17-11-8-10(16-5-1-6-16)14-12(15-11)9-2-3-9/h8-9H,1-7,13H2
    • InChI Key: YLMMRWUOZQUIFY-UHFFFAOYSA-N
    • SMILES: O(CCN)C1C=C(N=C(C2CC2)N=1)N1CCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 255
  • Topological Polar Surface Area: 64.3
  • XLogP3: 0.7

2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1967-5245-5g
2-((6-(azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine
2098085-71-1 95%+
5g
$1989.0 2023-09-06
Life Chemicals
F1967-5245-2.5g
2-((6-(azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine
2098085-71-1 95%+
2.5g
$1326.0 2023-09-06
Life Chemicals
F1967-5245-10g
2-((6-(azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine
2098085-71-1 95%+
10g
$2785.0 2023-09-06
TRC
A162071-500mg
2-((6-(azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine
2098085-71-1
500mg
$ 615.00 2022-06-08
Life Chemicals
F1967-5245-0.25g
2-((6-(azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine
2098085-71-1 95%+
0.25g
$597.0 2023-09-06
Life Chemicals
F1967-5245-0.5g
2-((6-(azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine
2098085-71-1 95%+
0.5g
$629.0 2023-09-06
TRC
A162071-100mg
2-((6-(azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine
2098085-71-1
100mg
$ 160.00 2022-06-08
Life Chemicals
F1967-5245-1g
2-((6-(azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine
2098085-71-1 95%+
1g
$663.0 2023-09-06
TRC
A162071-1g
2-((6-(azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine
2098085-71-1
1g
$ 955.00 2022-06-08

Additional information on 2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine

Research Brief on 2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine (CAS: 2098085-71-1)

In recent years, the compound 2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine (CAS: 2098085-71-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrimidine core and azetidine substituent, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

The synthesis of 2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine involves a multi-step process that leverages modern organic chemistry techniques. Recent studies have optimized the synthetic route to improve yield and purity, which is critical for its application in drug development. The compound's structural features, including the cyclopropyl and azetidin-1-yl groups, contribute to its stability and bioavailability, making it a viable candidate for further pharmacological evaluation.

Biological studies have revealed that 2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine exhibits potent activity against specific molecular targets, particularly in the context of kinase inhibition. Preliminary in vitro and in vivo data suggest that this compound may serve as a modulator of key signaling pathways involved in inflammation and oncogenesis. For instance, recent research highlights its efficacy in inhibiting the activity of certain tyrosine kinases, which are often implicated in cancer progression.

In addition to its kinase inhibitory properties, this compound has also been investigated for its potential role in treating neurodegenerative diseases. Studies indicate that it may interact with neurotransmitter receptors, offering neuroprotective effects. These findings are particularly relevant given the growing need for novel therapeutics in neurology and psychiatry.

Despite these promising results, challenges remain in the development of 2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine as a therapeutic agent. Issues such as pharmacokinetics, toxicity, and formulation stability need to be addressed through further preclinical and clinical studies. However, the compound's unique chemical structure and biological activity make it a compelling subject for ongoing research.

In conclusion, 2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine (CAS: 2098085-71-1) represents a promising candidate in the field of chemical biology and drug discovery. Its multifaceted biological activity and potential therapeutic applications underscore the importance of continued investigation. Future studies should focus on optimizing its pharmacological profile and exploring its efficacy in diverse disease models.

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